molecular formula C17H20N4O5S B2942592 2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034475-19-7

2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2942592
CAS No.: 2034475-19-7
M. Wt: 392.43
InChI Key: DPOQYESTHIXODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034475-19-7) is an organic compound with the molecular formula C 17 H 20 N 4 O 5 S and a molecular weight of 392.43 g/mol . This molecule is a derivative of phenoxy acetamide , a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . The structure incorporates a sulfonamide group and a piperidine ring , features commonly associated with biological activity and frequently explored in the design of novel therapeutic agents . Research into analogous compounds highlights the significance of such molecular frameworks. For instance, phenoxy acetic acid derivatives are investigated for a range of biological activities, including as anti-cancer and antimicrobial agents . Furthermore, recent studies on piperidine-linked benzenesulfonamides have demonstrated their potential as potent inhibitors of cancer-associated enzymes, underscoring the research value of this chemical class . The calculated properties of this compound include a topological polar surface area of 133 Ų . This high-purity compound is intended for use in research and development applications, such as in vitro bio-screening, hit identification, and as a building block in medicinal chemistry programs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c18-16(22)12-25-13-3-5-15(6-4-13)27(23,24)21-9-1-2-14(11-21)26-17-10-19-7-8-20-17/h3-8,10,14H,1-2,9,11-12H2,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQYESTHIXODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential pharmacological properties. Its structure incorporates a piperidine moiety, which is associated with various biological activities, including antibacterial, anticancer, and enzyme inhibition effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial efficacy. For instance, studies on related piperidine derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The sulfonyl group in the compound is known for its role in enzyme inhibition. Specifically, it has been linked to significant inhibitory effects on acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that compounds with similar functionalities exhibit IC50 values indicating strong inhibitory potency .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 Value (µM)
Compound DAcetylcholinesterase0.63 ± 0.001
Compound EUrease2.14 ± 0.003

Case Studies

  • Study on Piperidine Derivatives : A study synthesized a series of piperidine derivatives and evaluated their biological activities. The findings revealed that compounds containing the sulfonamide moiety demonstrated notable antibacterial and enzyme inhibitory activities, supporting the potential application of this compound in therapeutic settings .
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound interacts favorably with specific amino acid residues in target enzymes, suggesting a mechanism for its inhibitory effects. The binding affinities observed were comparable to those of known inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several sulfonamide-phenoxyacetamide derivatives reported in the evidence. Key comparisons include:

Compound Key Structural Features Synthesis Yield 1H-NMR Shifts (δ) Reference
Target compound Pyrazin-2-yloxy-piperidine sulfonyl, phenoxyacetamide N/A N/A N/A
3y () 6-Methoxy-benzimidazole sulfinyl, 3,5-dimethyl-4-methoxy-pyridylmethyl 92% 2.13 (s, 3H), 2.25 (s, ... in CDCl3
3ag () Trifluoroethoxy-pyridylmethyl sulfinyl, benzimidazole 79% DMSO-d6: detailed shifts for benzimidazole
N-Phenyl-2-(piperazin-1-yl)acetamide () Piperazine ring, phenylacetamide N/A N/A
2-Phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide () Pyrimidinyl-piperazine sulfonyl, phenoxyacetamide N/A N/A

Key Differences

Heterocyclic Substituents: The target compound’s pyrazine ring (vs. Piperidine vs. piperazine (): Piperidine’s six-membered ring reduces conformational flexibility compared to piperazine, possibly affecting target selectivity .

Electronic Effects :

  • The trifluoroethoxy group in 3ag () introduces strong electron-withdrawing effects, whereas the pyrazine in the target compound offers moderate electron deficiency .

Synthetic Accessibility :

  • High-yield syntheses (e.g., 97% for 3ai/3aj in ) rely on methoxy-protected intermediates, whereas pyrazine-containing systems may require stricter anhydrous conditions .

Physicochemical Properties

  • Solubility : Pyrazine’s polarity may improve aqueous solubility compared to phenyl or methoxy-substituted analogues (e.g., ’s diphenylacetamides) .
  • Metabolic Stability : The pyrazine ring resists oxidative degradation better than benzimidazole systems (e.g., 3y in ) due to fewer reactive C-H bonds .

Research Implications

The compound’s unique pyrazine-piperidine sulfonamide architecture positions it as a candidate for drug discovery, particularly in targeting nucleotide-binding proteins (e.g., kinases) or microbial enzymes. Comparative data from –13 highlight the importance of heterocyclic substitution in optimizing pharmacokinetic and pharmacodynamic profiles. Further studies should explore its synthesis scalability, crystallinity, and in vitro activity relative to benchmarks like the PI4KB inhibitors in .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide?

  • Methodology : A multi-step synthesis is typically employed, involving:

Sulfonylation : React 4-hydroxyphenoxyacetic acid with chlorosulfonic acid to introduce the sulfonyl group.

Piperidine Functionalization : Couple 3-(pyrazin-2-yloxy)piperidine to the sulfonylated intermediate via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 60°C) .

Acetamide Formation : Use cyanoacetic acid or acetyl chloride with a condensing agent (e.g., DCC) to finalize the acetamide moiety .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for isolating intermediates and final product .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+^+ at m/z corresponding to the molecular formula (C₁₉H₂₁N₃O₆S; calc. 419.11) .
  • HPLC : Purity assessment via reverse-phase C18 column (acetonitrile/water + 0.1% TFA, 95% purity threshold) .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation step?

  • Optimization Strategies :

  • Solvent Selection : Replace DMF with THF to reduce side reactions; monitor temperature (<50°C) to prevent decomposition .
  • Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Stoichiometry : Use excess chlorosulfonic acid (1.5 eq.) and ensure anhydrous conditions to drive the reaction to completion .
    • Troubleshooting : If yields remain low, analyze intermediates via TLC or LC-MS to identify unreacted starting materials or byproducts .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

  • Approaches :

Analog Synthesis : Modify the pyrazine ring (e.g., replace with pyridine) or piperidine substituents to assess pharmacological impact .

Biological Assays : Test analogs in in vitro kinase inhibition assays (e.g., CDK2 or PCNA targets) to correlate structural changes with activity .

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data of similar acetamide derivatives .

  • Data Analysis : Use IC₅₀ values and molecular dynamics simulations to prioritize high-potential analogs for further study .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for pharmacological testing?

  • Experimental Design :

  • Solubility Screening : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry .
  • Co-Solvent Systems : If aqueous solubility is <1 mg/mL, employ cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions .
  • Validation : Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC analysis .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements :

  • Eye/Face : ANSI Z87.1-certified goggles and face shield .
  • Skin : Nitrile gloves (≥0.11 mm thickness) and lab coat .
    • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation exposure .
    • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.